1-Chloro-6-fluorodibenzo[b,d]furan
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Overview
Description
1-Chloro-6-fluorodibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzofuran core. Dibenzofurans are known for their aromatic structure, which makes them significant in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the direct chlorination and fluorination of dibenzofuran using appropriate halogenating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups like hydroxyl, amino, or alkyl groups attached to the aromatic ring .
Scientific Research Applications
1-Chloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-6-phenyldibenzo[b,d]furan
- 1-Bromo-6-fluorodibenzo[b,d]furan
- 1-Chloro-6-methyldibenzo[b,d]furan
Comparison
1-Chloro-6-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H6ClFO |
---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key |
KFFJESFQFFREHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
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